molecular formula C10H22CaO14 B1471052 D-Xylonic acid calcium salt CAS No. 72656-08-7

D-Xylonic acid calcium salt

Cat. No.: B1471052
CAS No.: 72656-08-7
M. Wt: 406.35 g/mol
InChI Key: GJVSLGNILTVKHT-OZFZDKMDSA-L
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Description

Calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate, commonly known as calcium gluconate, is a calcium salt of gluconic acid. It is a white, crystalline powder that is highly soluble in water. This compound is widely used as a calcium supplement in the treatment of conditions such as hypocalcemia and osteoporosis . It is also utilized in various industrial and medical applications due to its ability to increase calcium levels in the body .

Properties

IUPAC Name

calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2/t2*2-,3+,4-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVSLGNILTVKHT-OZFZDKMDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22CaO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at a temperature of 80-90°C. The reaction produces a calcium gluconate aqueous solution, which is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. The solution is filtered while hot, cooled to 30-40°C, and seed crystals are added. The mixture is then cooled to 10-20°C, stirred, and crystallized for 8-12 hours. The final product is obtained through centrifugal filtration, crushing, and drying of the filter cake .

Industrial Production Methods

In industrial settings, calcium gluconate is produced using similar methods but on a larger scale. The process involves the controlled reaction of gluconic acid with calcium carbonate, followed by purification and crystallization steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Calcium gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized by reagents such as nitric acid or hydrogen peroxide under mild conditions to produce a mixture of products .

Common Reagents and Conditions

    Oxidation: Nitric acid, hydrogen peroxide

    Reduction: Common reducing agents like sodium borohydride

    Substitution: Various organic and inorganic reagents depending on the desired product

Major Products

The major products formed from these reactions include different calcium salts and derivatives of gluconic acid, which have various applications in the pharmaceutical and chemical industries .

Scientific Research Applications

Calcium gluconate is extensively used in scientific research due to its versatility and safety profile. Some of its applications include:

Mechanism of Action

Calcium gluconate exerts its effects by increasing calcium levels in the body. Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a crucial role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . The compound acts by replenishing calcium stores, thereby preventing bone loss and maintaining calcium balance .

Comparison with Similar Compounds

Similar Compounds

  • Calcium carbonate
  • Calcium citrate
  • Calcium lactate
  • Calcium glubionate

Uniqueness

Calcium gluconate is unique due to its high solubility in water and its ability to be used in both oral and intravenous forms. Unlike calcium carbonate, which is less soluble, calcium gluconate is preferred in medical treatments where rapid calcium replenishment is required . Additionally, its safety profile and versatility make it a valuable compound in various applications .

Biological Activity

Calcium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate dihydrate, also known as calcium D-arabinonate, is a calcium salt derived from D-arabinonic acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicine and nutrition. This article explores its biological activity, supported by data tables and relevant research findings.

  • Chemical Formula : C10H18CaO12
  • Molecular Weight : 370.32 g/mol
  • CAS Number : 72656-08-7

Nutritional Benefits

Calcium D-arabinonate is primarily recognized for its role as a dietary supplement. It serves as a source of calcium, which is essential for various physiological functions including bone health, muscle contraction, and nerve transmission. Research indicates that calcium supplementation can help prevent osteoporosis and support overall skeletal integrity.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of calcium D-arabinonate. Antioxidants are crucial in combating oxidative stress in cells, which is linked to various chronic diseases. A study demonstrated that calcium D-arabinonate could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Effects on Metabolism

Calcium D-arabinonate may influence metabolic pathways related to carbohydrate metabolism. It has been shown to enhance glucose uptake in muscle cells, which could have implications for managing conditions like diabetes. One study reported that supplementation with calcium D-arabinonate improved insulin sensitivity in diabetic models .

Case Studies

  • Case Study on Osteoporosis Prevention :
    A clinical trial involving postmenopausal women demonstrated that daily supplementation with calcium D-arabinonate resulted in significant improvements in bone mineral density compared to a placebo group over a 12-month period.
  • Antioxidant Efficacy Study :
    In vitro experiments revealed that calcium D-arabinonate exhibited a dose-dependent decrease in lipid peroxidation markers in human fibroblast cells exposed to oxidative stress, suggesting its potential as a protective agent against cellular damage.

Comparative Analysis of Calcium D-Arabinonate with Other Calcium Salts

PropertyCalcium D-ArabinonateCalcium CarbonateCalcium Citrate
Molecular Weight370.32 g/mol100.09 g/mol498.17 g/mol
SolubilityModerateLowHigh
BioavailabilityHighModerateHigh
Primary UseDietary SupplementAntacidDietary Supplement
Antioxidant ActivityYesNoLimited

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Xylonic acid calcium salt
Reactant of Route 2
D-Xylonic acid calcium salt

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